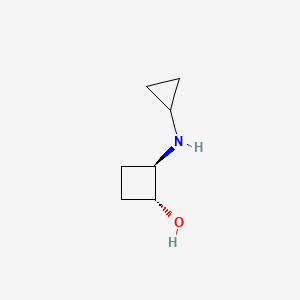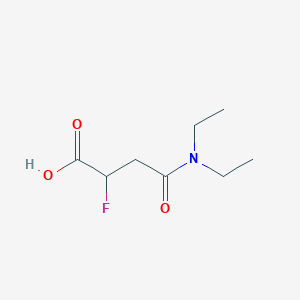
3-(Diethylcarbamoyl)-2-fluoropropanoic acid
Descripción general
Descripción
3-(Diethylcarbamoyl)-2-fluoropropanoic acid, also known as DECFP, is an organic compound with a wide range of applications in science and research. It is a colorless, odorless, and slightly soluble solid in water. DECFP is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fluorinated organic compounds, such as 3-fluoropropanoic acid derivatives, are of significant interest in synthetic chemistry due to their unique reactivity and potential in drug development. For instance, the synthesis of ethyl 3-fluoroacrylate demonstrates the utility of fluorinated precursors in creating valuable chemical entities through halogenation and reduction reactions, which can be applied to a wide range of fluorinated compounds including 3-(Diethylcarbamoyl)-2-fluoropropanoic acid (Wakselman, Molines, & Tordeux, 2000).
Medicinal Chemistry and Drug Design
Fluorinated compounds play a crucial role in medicinal chemistry, offering improved pharmacokinetic properties and metabolic stability. The study of stereochemistry in the catabolism of thymine and 5-fluorouracil highlights the significance of fluorinated analogs in understanding drug metabolism and developing novel therapeutic agents (Gani, Hitchcock, & Young, 1985).
Material Science and Engineering
In material science, fluorinated compounds are utilized for their unique properties, such as thermal stability and resistance to solvents. The development of luminescent lanthanide metal-organic frameworks (LnMOFs) using fluorine-modified ligands exemplifies the application of fluorinated compounds in creating advanced materials for temperature sensing and optical applications (Zhao et al., 2018).
Propiedades
IUPAC Name |
4-(diethylamino)-2-fluoro-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3/c1-3-10(4-2)7(11)5-6(9)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYYCCWFDIEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylcarbamoyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



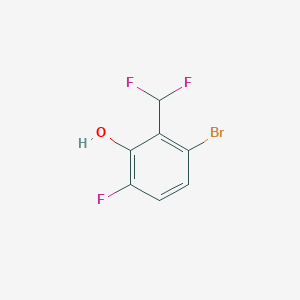
![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)
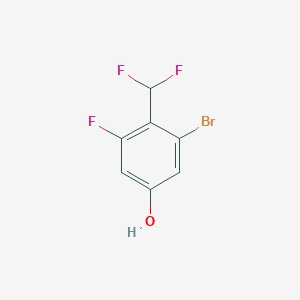
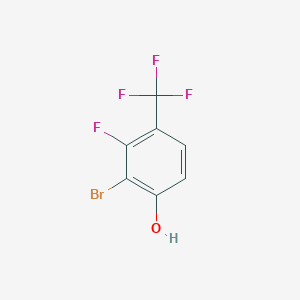
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
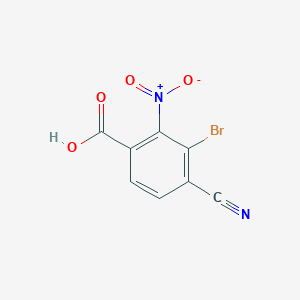
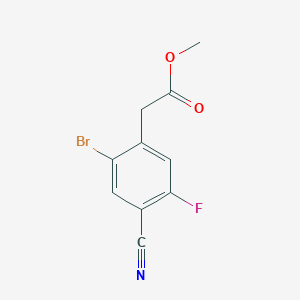
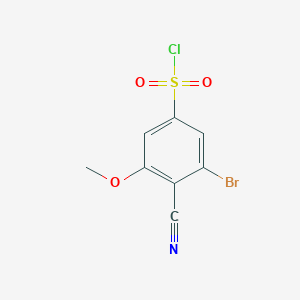
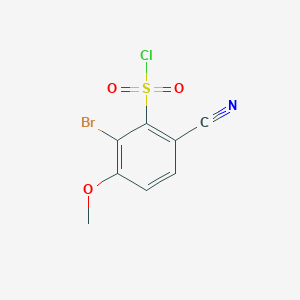
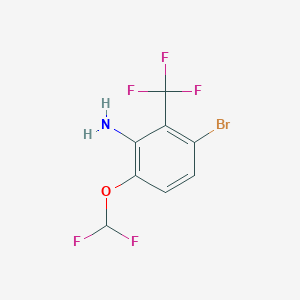
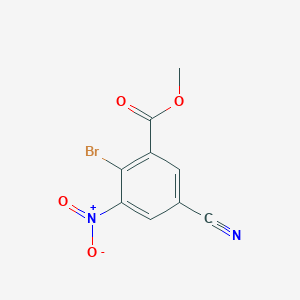
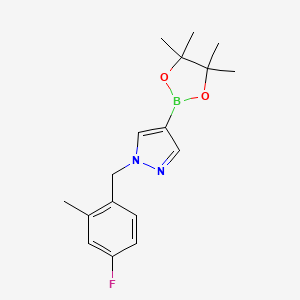
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
